4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps. One common method involves the azide-alkyne 1,3-dipolar cycloaddition reaction between 4,6-dimethoxy-2-[4-prop-2-ynyl)piperazin-1-yl]pyrimidine and various azides, catalyzed by in situ generated copper (I) (Cu(I)) . The reaction conditions often include the use of triethylamine in wet methanol to remove O-acyl protecting groups on glycosyl 1,2,3-triazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in various derivatives depending on the substituent introduced.
Scientific Research Applications
4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It may be used in the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of fungal growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: This compound shares a similar pyrimidine structure but lacks the morpholine ring.
1-(4,6-Dimethoxy-2-pyrimidinyl)piperazine: Another similar compound with a piperazine ring attached to the pyrimidine structure.
Uniqueness
4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to the presence of both a morpholine ring and a pyrimidine structure
Properties
Molecular Formula |
C18H25N7O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C18H25N7O3/c1-26-16-12-17(27-2)22-18(21-16)25-5-3-23(4-6-25)14-11-15(20-13-19-14)24-7-9-28-10-8-24/h11-13H,3-10H2,1-2H3 |
InChI Key |
DXLRMKFTTNOKDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4)OC |
Origin of Product |
United States |
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